DL-Asparagine

Übersicht

Beschreibung

DL-Asparagine is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase . This compound is a racemic mixture of D-Asparagine and L-Asparagine, which means it contains equal amounts of both enantiomers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DL-Asparagine can be synthesized through various methods, including chemical synthesis, extraction from plants, and biosynthesis. Chemical synthesis involves the amidation of aspartic acid with ammonia or an amide donor under specific reaction conditions . Biosynthesis, on the other hand, utilizes asparagine synthetase to catalyze the conversion of aspartic acid to asparagine in the presence of ammonia or glutamine .

Industrial Production Methods

Industrial production of this compound often relies on biocatalysis due to its advantages over chemical synthesis, such as higher efficiency, lower energy consumption, and reduced environmental impact . The biocatalytic process involves the use of genetically engineered microorganisms, such as Escherichia coli or Bacillus subtilis, to express high-activity asparagine synthetase enzymes .

Analyse Chemischer Reaktionen

Types of Reactions

DL-Asparagine undergoes various chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed to aspartic acid and ammonia by the enzyme asparaginase.

Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although these are less common compared to hydrolysis and amidation.

Common Reagents and Conditions

Hydrolysis: Enzyme asparaginase, aqueous medium, physiological pH.

Amidation: Asparagine synthetase, ammonia or glutamine, ATP, physiological pH.

Major Products Formed

Hydrolysis: Aspartic acid and ammonia.

Amidation: Asparagine.

Wissenschaftliche Forschungsanwendungen

DL-Asparagine has a wide range of applications in scientific research, including:

Wirkmechanismus

DL-Asparagine exerts its effects through several mechanisms:

Metabolism of Ammonia: Asparagine synthetase attaches ammonia to aspartic acid in an amidation reaction, helping to detoxify ammonia in the body.

Protein Synthesis: Asparagine is a structural component of many proteins and is involved in the biosynthesis of glycoproteins.

Anticancer Activity: The enzyme asparaginase hydrolyzes asparagine to aspartic acid and ammonia, depriving leukemic cells of asparagine and inhibiting their growth.

Vergleich Mit ähnlichen Verbindungen

DL-Asparagine can be compared with other amino acids such as:

L-Serine: Similar to this compound, L-Serine is involved in protein synthesis and metabolic pathways.

L-Threonine: Another amino acid involved in protein synthesis and metabolic pathways.

This compound is unique due to its role in the metabolism of ammonia and its use in the treatment of acute lymphoblastic leukemia through the enzyme asparaginase .

Biologische Aktivität

DL-Asparagine, a non-essential amino acid, plays a crucial role in various biological processes, particularly in cellular metabolism and the regulation of cancer cell proliferation. This article explores the biological activity of this compound, highlighting its significance in cancer biology, neurological disorders, and cellular adaptation mechanisms.

Overview of this compound

This compound is a combination of D- and L-asparagine, where L-asparagine is the biologically active form. It is synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS). Asparagine serves as a substrate for protein synthesis and has been implicated in several metabolic pathways that are vital for cell survival and proliferation.

Biological Functions

1. Role in Cancer Cell Proliferation

Research indicates that asparagine is essential for the proliferation of certain cancer cells. It acts as an amino acid exchange factor, facilitating the exchange of extracellular amino acids and regulating mTOR complex 1 (mTORC1) activation. This regulation is critical for nucleotide synthesis and cell growth:

- Cancer Cell Dependence : Many cancer cells exhibit a dependency on exogenous asparagine, particularly when glutamine levels are low. For instance, studies have shown that when glutamine is withdrawn, asparagine supplementation can rescue cell survival and growth by restoring intracellular amino acid levels .

- Mechanism of Action : Asparagine supplementation has been shown to maintain mTORC1 activity in glutamine-deprived conditions. This suggests that asparagine not only supports cellular metabolism but also modulates signaling pathways essential for tumor growth .

2. Neurological Implications

This compound has been studied in the context of neurological disorders, particularly in patients with asparagine synthetase deficiency (ASNSD):

- Clinical Case Studies : In a study involving siblings with ASNSD, oral asparagine supplementation was well tolerated over 24 months, leading to stabilization of their clinical conditions without further disease progression. Notably, one patient exhibited mild developmental improvements .

- Biochemical Markers : The serum levels of asparagine were significantly low in these patients before treatment, indicating the potential role of asparagine in neurological health .

Table 1: Effects of Asparagine on Cancer Cell Lines

| Cell Line | Condition | Asparagine Supplementation | Outcome |

|---|---|---|---|

| HeLa | Glutamine Deprivation | Yes | Restored proliferation |

| A431 | Glutamine Deprivation | Yes | Maintained mTORC1 activity |

| LPS2 | Glutamine Deprivation | No | Reduced proliferation |

This table summarizes key findings from various studies demonstrating how asparagine supplementation affects different cancer cell lines under glutamine deprivation conditions.

Asparagine's role extends beyond mere substrate provision. It influences several cellular mechanisms:

- Cell Survival : In glutamine-deprived cells, asparagine supplementation prevents cell death by maintaining viability without restoring anaplerosis or other non-essential amino acid levels .

- Regulation of Apoptosis : Asparagine suppresses apoptotic signals triggered by stress responses, thereby enhancing cell survival under adverse conditions .

Eigenschaften

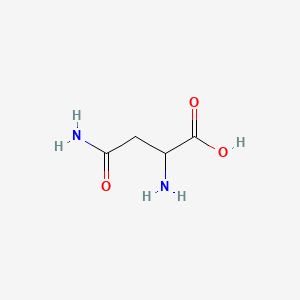

IUPAC Name |

2,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXYFEDJOCDNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859927 | |

| Record name | DL-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Monohydrate: White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Asparagine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3130-87-8, 70-47-3 | |

| Record name | Asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Asparagine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D,L-asparagine monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.